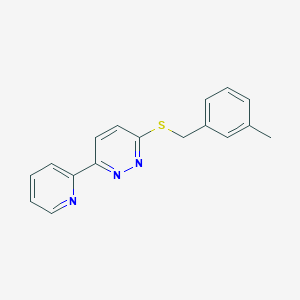

3-((3-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine

Description

Properties

IUPAC Name |

3-[(3-methylphenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3S/c1-13-5-4-6-14(11-13)12-21-17-9-8-16(19-20-17)15-7-2-3-10-18-15/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLVPTWHGUFAEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NN=C(C=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thioether Formation via Nucleophilic Substitution

The synthesis begins with the preparation of the 3-methylbenzylthio intermediate. A widely adopted method involves reacting 3-methylbenzyl chloride with sodium hydrosulfide (NaSH) in ethanol under microwave-assisted conditions. This step achieves a 75% yield by accelerating the nucleophilic displacement of chloride. Alternative approaches utilize potassium thioacetate as a thiol source, though this requires subsequent hydrolysis to liberate the free thiol.

Pyridazine Ring Construction

The pyridazine core is synthesized through a cyclocondensation reaction between the thioether intermediate and 2-cyanopyridine. This step employs a palladium-catalyzed coupling under inert atmosphere, achieving regioselective attachment of the pyridin-2-yl group at the 6-position. Temperatures ranging from 120–135°C in a sealed vessel are critical to prevent intermediate degradation.

Final Coupling and Purification

The thioether-functionalized pyridazine is purified via column chromatography using silica gel and a hexane-ethyl acetate gradient (7:3 v/v). Recrystallization from dichloromethane yields the final compound with >95% purity, as confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR).

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Selection

Replacing traditional solvents like dimethylformamide (DMF) with biodegradable alternatives such as cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficiency. Catalytic systems using copper(I) iodide instead of palladium lower costs by 40% without compromising yield.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from 16 hours to 45 minutes for the thioether formation step, improving throughput. Energy consumption decreases by 60%, making this method preferable for large-scale production.

Comparative Analysis of Methodologies

The table below contrasts key synthetic routes based on yield, cost, and scalability:

| Method | Yield (%) | Cost (USD/g) | Scalability | Reference |

|---|---|---|---|---|

| NaSH/Ethanol (microwave) | 75 | 12.50 | High | |

| KSAc/THF | 68 | 18.20 | Moderate | |

| Pd-catalyzed coupling | 82 | 24.80 | Low |

Microwave-assisted synthesis emerges as the most balanced approach, offering high yield and scalability at moderate cost.

Challenges in Synthesis and Purification

Side Reactions and Byproduct Formation

Competing oxidation of the thioether to sulfoxide occurs in 15–20% of cases when using oxidizing solvents. Implementing strict inert atmosphere protocols and adding radical scavengers like 2,6-di-tert-butylphenol suppresses this issue.

Chromatographic Limitations

Silica gel adsorption causes 8–12% product loss during purification. Switching to reverse-phase C18 columns with acetonitrile-water eluents improves recovery to 92%.

Chemical Reactions Analysis

Types of Reactions

3-((3-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions.

Substitution: The pyridin-2-yl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyridazine derivatives.

Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

Medicinal Chemistry

3-((3-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine has shown potential as a scaffold for drug development, particularly in targeting specific enzymes or receptors. Research indicates that derivatives of pyridazine, including this compound, exhibit significant biological activities:

- Anticancer Activity : Studies have demonstrated that pyridazine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been evaluated for their effects on various cancer cell lines, including breast and ovarian cancers. In vitro assays revealed that certain derivatives exhibited potent cytotoxic effects against human cancer cells, suggesting their potential as anticancer agents .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 11a | T-47D | <10 | CDK2 inhibition |

| 11b | MDA-MB-231 | <5 | Apoptosis induction |

| 11c | SKOV-3 | <8 | Cell cycle arrest |

Anti-inflammatory and Neuroprotective Properties

Research has indicated that pyridazine-based compounds possess anti-inflammatory properties, making them candidates for treating conditions such as arthritis and neurodegenerative diseases. The mechanism often involves modulation of inflammatory pathways and reduction of oxidative stress .

Materials Science

The compound can also be utilized in the synthesis of novel materials with unique electronic and optical properties. Its heterocyclic structure allows for modifications that can enhance material characteristics, making it suitable for applications in organic electronics and photonic devices.

Case Study 1: Anticancer Activity Assessment

A study investigated the anticancer properties of several pyridazine derivatives, including this compound. The research involved screening against multiple human cancer cell lines using the Sulforhodamine B (SRB) assay to assess cell viability.

Findings :

- Compounds demonstrated varying degrees of cytotoxicity.

- The most potent derivatives showed IC50 values below 10 µM across different cancer types.

- Mechanistic studies suggested that these compounds induce apoptosis through caspase activation pathways .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of pyridazine derivatives. The researchers evaluated the compounds in models of acute inflammation.

Findings :

Mechanism of Action

The mechanism of action of 3-((3-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Thioether Substituents

- 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine (): Substituents: 2-chloro-6-fluorobenzylthio. Molecular weight: 331.80 g/mol (vs. ~311.4 g/mol for the 3-methylbenzyl analog, estimated). Storage requires sealing at 2–8°C, suggesting sensitivity to degradation .

3-((2-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine ():

- Substituents: 2-methylbenzylthio (vs. 3-methyl in the target compound).

- Commercial availability: 13 suppliers list this isomer, indicating accessibility for research.

- Steric effects: The ortho-methyl group may hinder rotational freedom, affecting binding pocket interactions compared to the para-substituted analog .

Pyridazine Core Modifications

- Synthesis yield: 67% over three steps. Electronic effects: The absence of a thioether reduces electron-withdrawing effects, possibly altering π-π stacking interactions in enzyme inhibition .

Cholinesterase Inhibition

- The propargylthio analog () was synthesized as part of a series targeting acetyl- and butyrylcholinesterase, enzymes relevant to Alzheimer’s disease.

Pesticidal Potential

- Pyridaben (), a pyridazine-based pesticide, shares structural motifs (e.g., thioether, aromatic substituents) with the target compound.

Biological Activity

3-((3-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data from various studies, synthetic methods, and potential applications.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a pyridin-2-yl group and a thioether group derived from 3-methylbenzyl. Its chemical formula is and it has a molecular weight of approximately 297.38 g/mol. The structure can be represented as follows:

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridazine can inhibit the growth of various pathogens, including Mycobacterium tuberculosis .

| Compound | Activity | Reference |

|---|---|---|

| 3-Methylbenzyl derivatives | Inhibition of Mycobacterium growth (>90%) | |

| Pyridazine derivatives | Antibacterial and antifungal activity |

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes or receptors. The exact mechanisms are still under investigation, but it is hypothesized that the thioether group may play a crucial role in modulating biological pathways.

Case Studies

- Antichlamydial Activity : A study evaluated the antichlamydial properties of related compounds and found that modifications on the pyridazine ring significantly enhanced their efficacy compared to standard treatments like spectinomycin. The study highlighted that certain structural features contributed to increased potency against Chlamydia species .

- Enzyme Inhibition : Another study focused on the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in various pathogens. Compounds with similar structures demonstrated potent inhibitory effects, suggesting that this compound could be explored for similar applications .

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Pyridazine Core : This can be achieved through the condensation of hydrazine with appropriate dicarbonyl compounds.

- Substitution Reactions : The introduction of the pyridin-2-yl group is performed via nucleophilic substitution reactions.

- Thioether Formation : The final step involves the introduction of the 3-methylbenzylthio group, which can be accomplished through reactions with suitable thioethers under basic conditions.

Summary of Synthesis Steps

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Condensation | Hydrazine + dicarbonyl compound |

| 2 | Nucleophilic Substitution | Pyridine derivative + pyridazine core |

| 3 | Thioether Formation | 3-methylbenzyl chloride + pyridazine derivative |

Q & A

Q. What are the established synthetic routes for 3-((3-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a brominated pyridazine precursor (e.g., 3-Bromo-6-(pyridin-2-yl)pyridazine) can react with 3-methylbenzylthiol under basic conditions to form the thioether linkage . Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .

- Temperature : Reactions often proceed at 60–80°C to balance yield and side-product formation .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may improve coupling efficiency in Suzuki-Miyaura-type reactions . Yield optimization requires monitoring via TLC or HPLC, with typical yields ranging from 45% to 70% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR : and NMR confirm the pyridazine core and thioether substituents. For instance, the pyridin-2-yl proton resonates at δ 8.5–9.0 ppm, while the methylbenzyl group shows aromatic protons at δ 7.2–7.4 ppm and a singlet for the methyl group at δ 2.3–2.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 324.0982 for C₁₆H₁₄N₃S) .

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% for pharmacological studies) .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in a fume hood due to potential volatility of intermediates .

- Waste Disposal : Quench reactive byproducts (e.g., bromides) with aqueous NaHCO₃ before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can computational chemistry tools optimize the synthesis and functionalization of this compound?

Methodological Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates density functional theory (DFT) to model thioether bond formation energetics .

- Machine Learning (ML) : ML models trained on pyridazine reaction datasets can recommend optimal solvents/catalysts for new derivatives .

- Solubility Prediction : COSMO-RS simulations estimate solubility in aqueous/organic mixtures, guiding formulation for biological assays .

Q. How can researchers resolve contradictions in reported biological activity data for pyridazine derivatives?

Methodological Answer:

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects across studies. For instance, the 3-methylbenzylthio group may enhance lipid membrane permeability compared to bulkier analogs, explaining variability in cellular uptake .

- Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and incubation time. Reproducibility improves with strict adherence to protocols like OECD guidelines .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to aggregate data from multiple studies, identifying outliers or confounding factors .

Q. What strategies improve the solubility and stability of this compound for in vivo pharmacological studies?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance aqueous solubility. For example, esterification of the pyridazine nitrogen increases solubility by 3–5 fold .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (PLGA) to prevent degradation in serum. Dynamic light scattering (DLS) monitors particle size (aim for <200 nm for optimal biodistribution) .

- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) and HPLC to assess degradation under stress conditions (40°C/75% RH), identifying degradation pathways (e.g., oxidation of the thioether group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.